Cas no 92472-61-2 (1H-Indeno[5,4-f]quinoline-7-aceticacid, hexadecahydro-a,1,4a,6a-tetramethyl-2-oxo-, (aS,4aR,4bS,6aS,7R,9aS,9bS,11aR)-)

1H-Indeno[5,4-f]quinoline-7-aceticacid, hexadecahydro-a,1,4a,6a-tetramethyl-2-oxo-, (aS,4aR,4bS,6aS,7R,9aS,9bS,11aR)- structure
92472-61-2 structure
Product Name:1H-Indeno[5,4-f]quinoline-7-aceticacid, hexadecahydro-a,1,4a,6a-tetramethyl-2-oxo-, (aS,4aR,4bS,6aS,7R,9aS,9bS,11aR)-
CAS-nummer:92472-61-2
MF:C22H35NO3
MW:361.518206834793
CID:806035
PubChem ID:146361
Update Time:2025-04-19

1H-Indeno[5,4-f]quinoline-7-aceticacid, hexadecahydro-a,1,4a,6a-tetramethyl-2-oxo-, (aS,4aR,4bS,6aS,7R,9aS,9bS,11aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indeno[5,4-f]quinoline-7-aceticacid, hexadecahydro-a,1,4a,6a-tetramethyl-2-oxo-, (aS,4aR,4bS,6aS,7R,9aS,9bS,11aR)-
    • 4-methyl-4-aza-3-oxopregnan-20-carboxylate
    • DTXSID10919154
    • (2S)-2-[(1R,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-1-yl]propanoic acid
    • 4-Methyl-4-aza-3-oxopregnane-20-carboxylate
    • SCHEMBL1553539
    • 4-Azapregnane-20-carboxylic acid, 4-methyl-3-oxo-, (5alpha,20S)-
    • 2-(1,4a,6a-Trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinolin-7-yl)propanoic acid
    • 92472-61-2
    • 4-Mapc
    • 4-Methyl-4-aza-3-oxo-5alpha-pregnan-20-carboxylate
    • Inchi: 1S/C22H35NO3/c1-13(20(25)26)15-6-7-16-14-5-8-18-22(3,12-10-19(24)23(18)4)17(14)9-11-21(15,16)2/h13-18H,5-12H2,1-4H3,(H,25,26)/t13-,14-,15+,16-,17-,18+,21+,22+/m0/s1
    • InChI-sleutel: SXZYCRORGALMIH-VNKQRKCFSA-N
    • LACHT: O=C1CC[C@@]2(C)[C@@H](CC[C@@H]3[C@@H]2CC[C@]2(C)[C@@H]([C@@H](C(=O)O)C)CC[C@H]23)N1C

Berekende eigenschappen

  • Exacte massa: 361.262
  • Monoisotopische massa: 361.262
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 619
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.5
  • Topologisch pooloppervlak: 57.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.1
  • Kookpunt: 518.9°Cat760mmHg
  • Vlampunt: 267.6°C
  • Brekindex: 1.527
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.